

Analytical methods for characterizing 2-Ethoxybenzhydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethoxybenzhydrazide

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An In-Depth Guide to the Analytical Characterization of **2-Ethoxybenzhydrazide**

Introduction

2-Ethoxybenzhydrazide ($C_9H_{12}N_2O_2$) is an aromatic hydrazide compound featuring an ethoxy group ortho to a benzoyl hydrazide moiety. Hydrazide and its derivatives, hydrazones, are a class of compounds extensively studied for their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. Given its structural features, **2-Ethoxybenzhydrazide** serves as a valuable intermediate in the synthesis of more complex molecules and potential drug candidates.

The rigorous analytical characterization of such compounds is a cornerstone of drug discovery and development. It ensures the unambiguous confirmation of the chemical structure, quantifies its purity, and establishes a stability profile. This guide provides a comprehensive overview of the essential analytical methods for the thorough characterization of **2-Ethoxybenzhydrazide**, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles, providing not just procedural steps but also the scientific rationale behind them.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before commencing any analytical work. These parameters influence solvent selection, chromatographic behavior, and sample handling.

Property	Value	Source
Chemical Formula	C ₉ H ₁₂ N ₂ O ₂	[1][2][3][4]
Molecular Weight	180.20 g/mol	[1][2]
CAS Number	21018-13-3	[1][2][4]
IUPAC Name	2-ethoxybenzohydrazide	[2]
Synonyms	o-Ethoxy benzhydrazide	[1][2][4]
Appearance	Beige or white solid/crystalline powder	[5][6]
Melting Point	62-64 °C / 113 - 117 °C	[3][5]
pKa (Predicted)	12.46 ± 0.10	[3]
Solubility	Water soluble	[5]

Note: Discrepancies in melting point values from different suppliers may reflect differences in crystalline form or purity and underscore the importance of in-house verification.

Safety & Handling

According to GHS classifications, **2-Ethoxybenzhydrazide** is considered a hazardous substance.[2]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7] It is also harmful if swallowed.[5]
- Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][7] Ensure eyewash stations and safety showers are readily accessible.[5]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating **2-Ethoxybenzhydrazide** from impurities, starting materials, and degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

- **Stationary Phase:** A C18 column is chosen for its versatility and strong retentivity for aromatic compounds like **2-Ethoxybenzhydrazide**.
- **Mobile Phase:** A mixture of acetonitrile and water provides a good polarity range for elution. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.
- **Acid Modifier:** A small amount of formic or phosphoric acid is added to the aqueous phase to suppress the ionization of any residual silanol groups on the column, leading to sharper, more symmetrical peaks. It also ensures the hydrazide moiety is consistently protonated.
- **Detection:** The aromatic ring in **2-Ethoxybenzhydrazide** provides strong UV absorbance. A detection wavelength of 240-254 nm is typically effective for this class of compounds.[\[8\]](#)
- **Mobile Phase Preparation:**
 - Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
 - Mobile Phase B: Acetonitrile.
 - Filter both phases through a 0.22 µm membrane filter and degas thoroughly.[\[8\]](#)
- **Standard Preparation:**
 - Accurately weigh and dissolve 10 mg of **2-Ethoxybenzhydrazide** reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution.

- Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL.
- Sample Preparation:
 - Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the standard, using the same diluent.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Gradient elution (see table below)
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 µL

| Detector | UV at 240 nm |

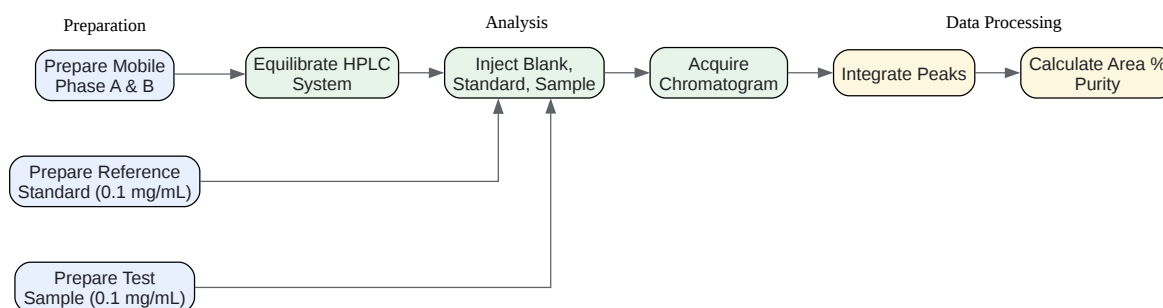
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	70	30
20	10	90
25	10	90
26	70	30

| 30 | 70 | 30 |

- Analysis:

- Inject the diluent (blank), followed by the reference standard, and then the sample.
- The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.



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Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and assessing the purity of volatile or semi-volatile compounds. The compound is vaporized and separated by GC, then fragmented and detected by MS, providing a unique chemical fingerprint.

- **Derivatization:** While direct analysis is possible, hydrazines can be thermally labile or exhibit poor peak shape. Derivatization, for instance with benzaldehyde, can create a more stable, less polar hydrazone that is more amenable to GC analysis.^{[9][10]} However, for initial identity confirmation, a direct injection method is often attempted first.

- Ionization: Electron Impact (EI) ionization is used as it provides reproducible fragmentation patterns that can be compared to spectral libraries like NIST.
- Key Fragments: For **2-Ethoxybenzhydrazide**, the molecular ion peak (m/z 180) may be observed. Key fragment ions noted in the PubChem database are m/z 121 and 149, which are critical for identification.[2] The m/z 149 peak likely corresponds to the loss of the -NHNH₂ group, and the m/z 121 peak corresponds to the 2-ethoxybenzoyl cation.
- Sample Preparation:
 - Dissolve a small amount (approx. 1 mg/mL) of **2-Ethoxybenzhydrazide** in a volatile solvent such as Dichloromethane or Ethyl Acetate.
- GC-MS Conditions:

Parameter	Condition
GC Column	HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas	Helium, constant flow 1.0 mL/min
Injector Temp.	250 °C
Oven Program	Start at 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
MS Interface Temp.	280 °C
Ionization Mode	Electron Impact (EI), 70 eV

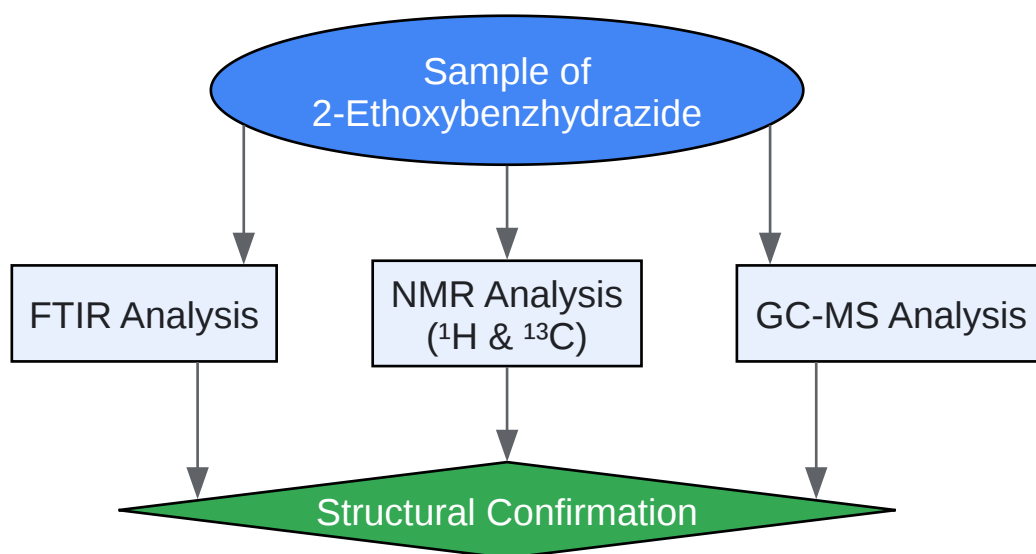
| Mass Range | 40-400 amu |

- Analysis:
 - Inject 1 µL of the prepared sample.
 - Compare the resulting mass spectrum with a reference spectrum or library (e.g., NIST).

- Confirm the presence of the molecular ion (m/z 180) and characteristic fragment ions (m/z 149, 121).[2]

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure, confirming the presence of functional groups and the overall atomic connectivity.



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Caption: Workflow for Spectroscopic Identity Confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Based on the structure and data from the NIST Chemistry WebBook, the following characteristic peaks are expected[11]:

- N-H Stretch: Two bands around $3200\text{--}3400\text{ cm}^{-1}$ from the -NH_2 group.
- Aromatic C-H Stretch: Above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Below 3000 cm^{-1} (from the ethoxy group).

- C=O Stretch (Amide I): A strong absorption around 1640-1680 cm^{-1} .
- N-H Bend (Amide II): Around 1550-1620 cm^{-1} .
- C=C Aromatic Ring Stretch: Multiple peaks in the 1450-1600 cm^{-1} region.
- C-O Stretch: Strong absorption around 1200-1250 cm^{-1} (aryl ether).
- Sample Preparation:
 - Use the Attenuated Total Reflectance (ATR) method for rapid, direct analysis of the solid powder. Ensure the ATR crystal is clean before use.
 - Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
- Data Acquisition:
 - Place the sample on the ATR crystal or place the KBr pellet in the sample holder.
 - Collect a background spectrum of the empty instrument.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- Analysis:
 - Identify the characteristic absorption bands and compare them to the expected frequencies to confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the complete carbon-hydrogen framework of a molecule. ^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR provides analogous information for carbon atoms.

- $-\text{NH}_2$ Protons: A broad singlet around 4.0-5.0 ppm (exchangeable with D_2O).
- $-\text{NH}-$ Proton: A broad singlet, typically downfield, around 8.0-9.5 ppm (exchangeable with D_2O).

- Aromatic Protons: A series of multiplets between 6.8-8.0 ppm (4 protons total). The ortho and para protons to the ethoxy group will be more upfield, while the proton ortho to the carbonyl group will be the most downfield.
- -O-CH₂- Protons: A quartet around 4.1 ppm.
- -CH₃ Protons: A triplet around 1.4 ppm.
- C=O Carbon: A signal in the 165-175 ppm range.
- Aromatic Carbons: Six signals in the 110-160 ppm range. The carbon attached to the oxygen (-C-O) will be the most downfield in this group.
- -O-CH₂- Carbon: A signal around 60-70 ppm.
- -CH₃ Carbon: A signal around 15-20 ppm.
- Sample Preparation: Dissolve 5-10 mg of **2-Ethoxybenzhydrazide** in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).
 - Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous assignment.
- Analysis:
 - Process the spectra (Fourier transform, phase correction, baseline correction).
 - Integrate the ¹H signals and assign chemical shifts to the corresponding protons and carbons based on expected values, multiplicities, and integration.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material, such as melting point and decomposition

temperature.

- DSC: Measures the heat flow into or out of a sample as a function of temperature. It provides a precise melting point, observed as an endothermic peak. This can be used to confirm the melting point range provided by suppliers.^{[3][5]}
- TGA: Measures the change in mass of a sample as a function of temperature. It reveals the temperature at which the compound begins to decompose.
- Sample Preparation: Accurately weigh 2-5 mg of **2-Ethoxybenzhydrazide** into an aluminum DSC/TGA pan.
- Instrumentation:
 - Place the pan in the instrument.
 - Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C).
- Analysis:
 - DSC: Identify the onset and peak of the endotherm corresponding to the melting point.
 - TGA: Determine the onset temperature of mass loss, indicating the beginning of thermal decomposition.

Conclusion

The analytical characterization of **2-Ethoxybenzhydrazide** requires a multi-faceted approach employing orthogonal techniques. The combination of chromatography (HPLC, GC-MS) for purity and identity, spectroscopy (FTIR, NMR) for structural confirmation, and thermal analysis (DSC/TGA) for physical properties provides a comprehensive and robust data package. The protocols and insights detailed in this guide establish a validated system for ensuring the quality, identity, and integrity of **2-Ethoxybenzhydrazide** for research and development applications.

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- To cite this document: BenchChem. [Analytical methods for characterizing 2-Ethoxybenzhydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580646#analytical-methods-for-characterizing-2-ethoxybenzhydrazide]

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